



# Application Note: Quantitative Analysis of Disperse Orange 30 using UV-Vis Spectrophotometry

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Compound of Interest		
Compound Name:	Disperse Orange 30	
Cat. No.:	B15552613	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Disperse Orange 30 is a monoazo dye primarily used in the textile industry for coloring synthetic hydrophobic fibers such as polyester, nylon, and acetate.[1] Its low water solubility characterizes it as a disperse dye, necessitating specific analytical methods for its quantification in various matrices, including textile effluents and dyed fabrics. This application note provides a detailed protocol for the quantitative analysis of Disperse Orange 30 using UV-Visible (UV-Vis) spectrophotometry, a widely accessible and reliable analytical technique. The methodology is based on the principle that the concentration of the dye in a solution is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law.

# **Quantitative Data Summary**

The following tables summarize the key quantitative parameters for the UV-Vis spectrophotometric analysis of **Disperse Orange 30**.

Table 1: Physicochemical and Spectroscopic Properties of **Disperse Orange 30** 



Parameter	Value	Reference
Chemical Formula	C19H17Cl2N5O4	[1]
Molecular Weight	450.27 g/mol	[1]
CAS Number	12223-23-3 / 5261-314	[1]
Maximum Absorbance (λmax)	~450 nm	

Table 2: Calibration Data for **Disperse Orange 30** Analysis

Concentration Range	Calibration Equation	Wavelength (λmax)	Solvent
10 - 100 mg/L	A = 0.0212C	450 nm	Distilled Water

Note: 'A' represents absorbance and 'C' represents the concentration in mg/L.

# **Experimental Protocols**Preparation of Standard Solutions

This protocol describes the preparation of a stock solution and a series of standard solutions for generating a calibration curve.

#### Materials:

- Disperse Orange 30 powder
- · Distilled or deionized water
- Volumetric flasks (100 mL and 50 mL)
- Pipettes
- Analytical balance

#### Procedure:



- Stock Solution Preparation (100 mg/L):
  - Accurately weigh 10 mg of Disperse Orange 30 powder using an analytical balance.
  - Transfer the powder to a 100 mL volumetric flask.
  - Add a small amount of distilled water to dissolve the dye.
  - Fill the flask to the mark with distilled water.
  - Stopper the flask and invert it several times to ensure a homogeneous solution.
- Working Standard Solutions Preparation:
  - Prepare a series of standard solutions with concentrations of 10, 20, 40, 60, 80, and 100 mg/L by diluting the stock solution.
  - For example, to prepare a 10 mg/L solution, pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.
  - Similarly, calculate and perform the necessary dilutions for the other concentrations.

# **Sample Preparation**

#### A. Water Samples:

- Collect the water sample in a clean container.
- If the sample contains suspended solids, filter it through a 0.45 μm syringe filter to clarify the solution.
- If the expected dye concentration is high, dilute the sample with distilled water to bring it within the calibration range (10-100 mg/L).
- B. Textile Samples (Solvent Extraction):
- Cut a small, representative piece of the dyed textile.
- Place the textile sample into a beaker.



- Add a suitable organic solvent (e.g., chloroform or a mixture of dimethylformamide and water) to extract the dye from the fabric.
- Use an ultrasonic bath to facilitate the extraction process.
- After extraction, carefully separate the solvent from the textile.
- If necessary, evaporate the solvent and redissolve the dye residue in a known volume of a solvent compatible with UV-Vis analysis (e.g., ethanol or a suitable buffer).
- Filter the final solution before analysis.

# **UV-Vis Spectrophotometric Analysis**

#### Instrumentation:

- UV-Vis Spectrophotometer (e.g., Shimadzu UV/VIS 2600)
- 1 cm path length quartz cuvettes

#### Procedure:

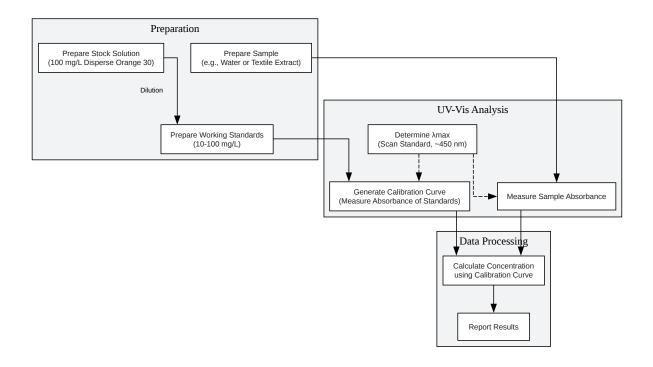
- Instrument Setup:
  - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
  - Set the wavelength to scan a range (e.g., 300-700 nm) to determine the maximum absorbance wavelength (λmax).
- Determination of λmax:
  - Fill a cuvette with a mid-range standard solution (e.g., 40 mg/L).
  - Use the solvent (distilled water or the solvent used for sample preparation) as a blank to zero the instrument.
  - Perform a wavelength scan to obtain the absorption spectrum.



- Identify the wavelength of maximum absorbance (λmax). Literature suggests this is approximately 450 nm.
- Calibration Curve Generation:
  - Set the spectrophotometer to the determined λmax (450 nm).
  - Zero the instrument using the blank.
  - Measure the absorbance of each standard solution, starting from the lowest concentration.
  - Rinse the cuvette with the next standard solution before measuring.
  - Plot a graph of absorbance versus concentration.
  - Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R<sup>2</sup>). The R<sup>2</sup> value should be close to 1 for a good linear fit.
- Sample Analysis:
  - Measure the absorbance of the prepared sample solutions at the λmax.
  - Using the calibration curve equation, calculate the concentration of **Disperse Orange 30** in the sample.
  - If the sample was diluted, remember to multiply the calculated concentration by the dilution factor to get the original concentration.

# **Visualizations**

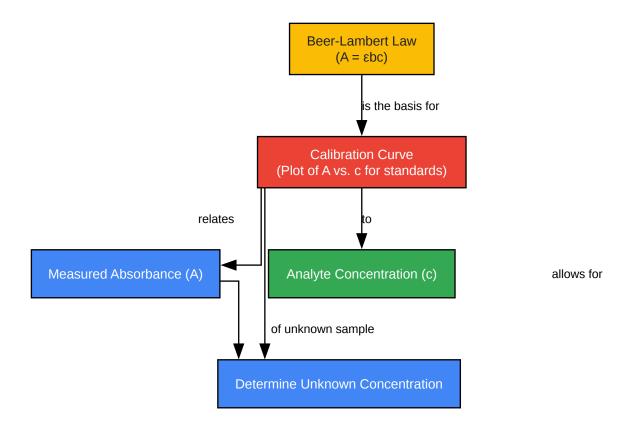




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Caption: Experimental workflow for the UV-Vis analysis of Disperse Orange 30.





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Caption: Logical relationship for quantitative analysis using spectrophotometry.

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### References

- 1. e3s-conferences.org [e3s-conferences.org]
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